molecular formula C64H68FN5O12S B10856878 Atrovastatin-PEG3-FITC

Atrovastatin-PEG3-FITC

Cat. No.: B10856878
M. Wt: 1150.3 g/mol
InChI Key: WHWNHUTWCMCCLV-YYACYCFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atrovastatin-PEG3-FITC is a compound that combines Atorvastatin, a well-known lipid-lowering agent, with a polyethylene glycol (PEG) linker and fluorescein isothiocyanate (FITC), a fluorescent dye. This compound is primarily used in scientific research as a KRAS-PDEδ interaction inhibitor and acts as a ligand in fluorescence anisotropy assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atrovastatin-PEG3-FITC involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems helps in achieving high yields and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Atrovastatin-PEG3-FITC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, with potential by-products including unreacted Atorvastatin, PEG, and FITC .

Mechanism of Action

Atrovastatin-PEG3-FITC exerts its effects by inhibiting the interaction between KRAS and PDEδ. This inhibition disrupts the localization and signaling of KRAS, a protein involved in cell proliferation and survival pathways. The PEG linker enhances the solubility and stability of the compound, while the FITC moiety allows for fluorescence-based detection and quantification .

Properties

Molecular Formula

C64H68FN5O12S

Molecular Weight

1150.3 g/mol

IUPAC Name

1-[(3R,5R)-7-[3-[2-[2-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]propylamino]-3,5-dihydroxy-7-oxoheptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide

InChI

InChI=1S/C64H68FN5O12S/c1-40(2)59-58(61(76)68-44-13-7-4-8-14-44)57(41-11-5-3-6-12-41)60(42-15-17-43(65)18-16-42)70(59)28-25-48(73)36-49(74)39-56(75)66-26-9-29-78-31-33-80-34-32-79-30-10-27-67-63(83)69-45-19-22-51-50(35-45)62(77)82-64(51)52-23-20-46(71)37-54(52)81-55-38-47(72)21-24-53(55)64/h3-8,11-24,35,37-38,40,48-49,71-74H,9-10,25-34,36,39H2,1-2H3,(H,66,75)(H,68,76)(H2,67,69,83)/t48-,49-/m1/s1

InChI Key

WHWNHUTWCMCCLV-YYACYCFASA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCCCOCCOCCOCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C(=O)NC9=CC=CC=C9

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCCOCCOCCOCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C(=O)NC9=CC=CC=C9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.